molecular formula C15H21NO5 B6358115 N-Boc-O-benzyl-DL-serine, 98% CAS No. 53317-22-9

N-Boc-O-benzyl-DL-serine, 98%

Cat. No. B6358115
CAS RN: 53317-22-9
M. Wt: 295.33 g/mol
InChI Key: DMBKPDOAQVGTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-O-benzyl-DL-serine is a laboratory chemical . It is an amino acid derivative used in chemical synthesis and peptide chemistry . It is used as an amino acid building block in peptide synthesis . With a growing peptide drug market, the fast, reliable synthesis of peptides is of great importance .


Synthesis Analysis

The synthesis of N-Boc-O-benzyl-DL-serine involves the use of tert-butyl carbamates (Boc) for the protection of amino functions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of N-Boc-O-benzyl-DL-serine is C15H21NO5 . The InChI Key is DMBKPDOAQVGTST-GFCCVEGCSA-M . The SMILES representation is CC©©OC(=O)NC@HC([O-])=O .


Chemical Reactions Analysis

N-Boc-O-benzyl-DL-serine is involved in the inhibition of the uptake of galactose and its derivatives . It has potent inhibitory activity against the uptake of galactose, glucose, and lactose . This compound is also effective in inhibiting the uptake of tetrazole, a substance that inhibits glycolysis .


Physical And Chemical Properties Analysis

N-Boc-O-benzyl-DL-serine appears as a white powder . Its melting point ranges from 58°C to 63°C . The specific optical rotation is -20° to -24° (20°C, 589 nm) (c=1, EtOH) .

Scientific Research Applications

Chemical Research

“N-Boc-O-benzyl-DL-serine” is a chemical compound used in various chemical research . It’s a part of the Acros Organics product portfolio, which is now a Thermo Scientific Chemicals brand product . It’s used in the synthesis of other complex organic compounds .

Protection of Amines

This compound is used in the N-Boc protection of amines . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Catalytic Agent

“N-Boc-O-benzyl-DL-serine” is used as a catalytic agent . Catalytic agents are substances that increase the rate of a chemical reaction by reducing the amount of energy required to activate the reacting molecules.

Petrochemical Additive

This compound is also used as a petrochemical additive . Petrochemical additives are substances added to petroleum products to enhance their properties, such as improving their combustion characteristics or viscosity.

Laboratory Chemicals

“N-Boc-O-benzyl-DL-serine” is used in laboratories for various purposes . It’s a part of the wide range of laboratory chemicals used in experiments, tests, and research.

Food, Drug, Pesticide or Biocidal Product Use

This compound is used in the production of food, drugs, pesticides, or biocidal products . These applications require strict quality control and adherence to safety standards.

Safety and Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water, then get medical attention if symptoms occur .

Future Directions

As an amino acid building block used in peptide synthesis, N-Boc-O-benzyl-DL-serine has a significant role in the growing peptide drug market . The fast and reliable synthesis of peptides is of great importance, and this compound contributes to that need . Future research and development in this area could lead to advancements in peptide drug synthesis and potentially contribute to the development of new therapeutic agents.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKPDOAQVGTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

23680-31-1
Record name 23680-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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